2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized derivatives.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of the methyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of thiazole-5-oxide derivatives.
Reduction: : Production of thiazole-5-ol derivatives.
Substitution: : Generation of various substituted thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolo[3,2-a]pyrimidine core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been studied for its antiviral, antibacterial, and anticancer properties.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: : While structurally different, indole derivatives also exhibit diverse biological activities and can be compared in terms of their pharmacological effects.
Uniqueness
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide is unique due to its specific combination of the thiazolo[3,2-a]pyrimidine core and the p-tolyl group. This combination imparts distinct chemical and biological properties that differentiate it from other compounds in its class.
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-3-5-12(6-4-10)18-14(20)8-13-9-22-16-17-11(2)7-15(21)19(13)16/h3-7,13H,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQISWXSPCCQSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CSC3=NC(=CC(=O)N23)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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